molecular formula C18H18N4O2S B5586642 4-[(3,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-[(3,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5586642
M. Wt: 354.4 g/mol
InChI Key: SOMBXBTYQOUOBF-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde in ethanol, yielding an 80% product through recrystallization from ethanol. This process highlights the compound's synthetic accessibility and the role of catalytic acetic acid in facilitating the reaction (Nayak & Poojary, 2019).

Molecular Structure Analysis

The molecular structure of related triazole derivatives showcases significant diversity, with various compounds crystallizing in different systems and exhibiting unique dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity. These structural features play a crucial role in the compound's biological interactions and pharmacological potential (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives, including 4-[(3,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. These reactions, such as aminomethylation and cyanoethylation, underscore the versatility of triazole compounds in chemical synthesis and their utility in creating novel molecules with potential biological activities (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and its potential applications in drug formulation and development (Labanauskas et al., 2001).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity towards different functional groups, potential for bioconjugation, and stability under various conditions, are critical for their application in medicinal chemistry and drug design. These properties are determined by the compound's molecular structure and the electronic distribution within the molecule, guiding its interactions with biological targets (Bekircan et al., 2008).

Mechanism of Action

To study the binding interactions of the compound with the receptor, it was docked with the human prostaglandin reductase (PTGR2). The docking pose and noncovalent interactions gave insights into its plausible inhibitory action .

properties

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-6-4-5-7-14(12)17-20-21-18(25)22(17)19-11-13-8-9-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMBXBTYQOUOBF-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.